Pterokaurane L1

Descripción

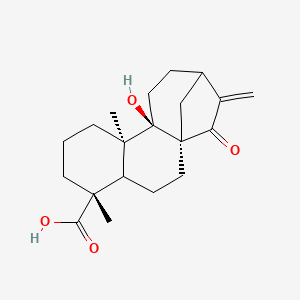

Pterokaurane L1 is a diterpenoid compound isolated from the roots of Pteris multifida, a fern species known for its medicinal properties. This compound belongs to the ent-kaurane diterpenoid family, which is characterized by its anti-neuroinflammatory properties .

Propiedades

Fórmula molecular |

C20H28O4 |

|---|---|

Peso molecular |

332.4 g/mol |

Nombre IUPAC |

(1R,5R,9R,10R)-10-hydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H28O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h13-14,24H,1,4-11H2,2-3H3,(H,22,23)/t13?,14?,17-,18-,19+,20-/m1/s1 |

Clave InChI |

AURKCYFYZBQUIZ-SDNLWJFQSA-N |

SMILES isomérico |

C[C@]1(CCC[C@@]2(C1CC[C@]34[C@]2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |

SMILES canónico |

CC1(CCCC2(C1CCC34C2(CCC(C3)C(=C)C4=O)O)C)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Pterokaurane L1 involves the extraction of the compound from the roots of Pteris multifida using an 80% methanolic extract. The compound is then isolated through chromatographic techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods: Industrial production of Pterokaurane L1 is not well-documented, but it likely involves large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced chromatographic techniques ensures the purity and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions: Pterokaurane L1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions to introduce oxygen functionalities.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce specific functional groups.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions (OH-) and halide ions (Cl-, Br-) under basic or acidic conditions.

Major Products: The major products formed from these reactions include various hydroxylated and halogenated derivatives of Pterokaurane L1, which exhibit enhanced biological activities.

Aplicaciones Científicas De Investigación

Pterokaurane L1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: Pterokaurane L1 serves as a valuable intermediate in the synthesis of other bioactive compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Medicine: Pterokaurane L1 has shown promise as a lead compound for developing new anti-inflammatory and neuroprotective drugs.

Industry: The compound’s bioactive properties make it a valuable ingredient in the formulation of herbal medicines and dietary supplements.

Mecanismo De Acción

Pterokaurane L1 exerts its effects primarily through the inhibition of nitric oxide production in activated microglia cells. This inhibition reduces oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases . The compound targets the cyclooxygenase-2 (COX-2) protein and reduces the levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) .

Comparación Con Compuestos Similares

Pterokaurane L1 is unique among ent-kaurane diterpenoids due to its specific anti-neuroinflammatory properties. Similar compounds include:

- Pterokaurane M1 2-O-β-D-glucopyranoside

- 2β,16α-dihydroxy-ent-kaurane 2,16-di-O-β-D-glucopyranoside

- 2β,16α,17-trihydroxy-ent-kaurane 2-O-β-D-glucopyranoside

These compounds share structural similarities with Pterokaurane L1 but differ in their specific functional groups and biological activities. Pterokaurane L1’s ability to significantly inhibit nitric oxide production and reduce pro-inflammatory mediators sets it apart as a potential lead compound for anti-neuroinflammatory drug development .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing Pterokaurane L1’s structural identity, and how should data interpretation be validated?

- Methodological Guidance :

- Employ Nuclear Magnetic Resonance (NMR) for elucidating carbon-hydrogen frameworks, prioritizing -NMR for proton environments and -NMR for carbon skeleton analysis. Cross-validate with High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula .

- Use Infrared Spectroscopy (IR) to identify functional groups (e.g., hydroxyl, ketone) and compare spectral data with structurally similar kaurane diterpenoids .

- Validate interpretations by replicating analyses in triplicate and referencing spectral databases (e.g., SDBS, PubChem) .

Q. How can researchers design experiments to assess Pterokaurane L1’s purity during isolation?

- Methodological Guidance :

- Utilize High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection (λ = 210–280 nm) to quantify purity. Optimize mobile phase gradients (e.g., acetonitrile/water) to resolve Pterokaurane L1 from co-eluting impurities .

- Confirm purity via Melting Point Analysis (if crystalline) and Thin-Layer Chromatography (TLC) with multiple solvent systems (e.g., chloroform:methanol 9:1) .

Q. What criteria should guide the selection of biological assays for preliminary bioactivity screening of Pterokaurane L1?

- Methodological Guidance :

- Align assays with PICO Framework (Population: cell lines/tissues; Intervention: Pterokaurane L1; Comparison: controls/known drugs; Outcome: IC/EC) to ensure relevance .

- Prioritize target-specific assays (e.g., enzyme inhibition for kinase targets) over broad cytotoxicity screens. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves .

Advanced Research Questions

Q. How can contradictory bioactivity data for Pterokaurane L1 across studies be systematically resolved?

- Methodological Guidance :

- Conduct meta-analysis of existing data using PRISMA guidelines, stratifying results by assay type (e.g., in vitro vs. in vivo), dosage, and cell line variability .

- Perform sensitivity analyses to identify confounding variables (e.g., solvent used, incubation time). Replicate conflicting experiments under standardized conditions .

- Example Data Table:

| Study | Assay Type | IC (μM) | Solvent | Cell Line |

|---|---|---|---|---|

| A | In vitro | 12.5 ± 1.2 | DMSO | MCF-7 |

| B | In vitro | 28.7 ± 3.1 | Ethanol | HeLa |

Q. What computational strategies are effective for predicting Pterokaurane L1’s molecular targets and mechanism of action?

- Methodological Guidance :

- Apply molecular docking (AutoDock Vina, Schrödinger) to screen against databases like ChEMBL or PDB. Validate top hits with Molecular Dynamics Simulations (GROMACS) to assess binding stability .

- Use pharmacophore modeling to identify critical interaction sites (e.g., hydrogen bond acceptors) and cross-reference with known kaurane diterpenoid targets .

Q. How should researchers design a multi-omics study to explore Pterokaurane L1’s systemic effects?

- Methodological Guidance :

- Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR/GC-MS) data. Use pathway enrichment tools (KEGG, DAVID) to identify perturbed pathways .

- Apply weighted gene co-expression network analysis (WGCNA) to correlate omics layers and prioritize hub genes/proteins .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in Pterokaurane L1 studies?

- Methodological Guidance :

- Fit data to nonlinear regression models (e.g., Hill equation) using GraphPad Prism. Report , confidence intervals, and -values for slope significance .

- Address outliers via Grubbs’ test or ROUT method and validate normality with Shapiro-Wilk tests .

Q. How can researchers ensure reproducibility when synthesizing Pterokaurane L1 analogs?

- Methodological Guidance :

- Document reaction conditions (temperature, catalyst, solvent) in Electronic Lab Notebooks (ELNs) . Characterize intermediates with -NMR at each synthetic step .

- Share protocols via platforms like protocols.io and deposit spectral data in public repositories (e.g., ChemSpider) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.